
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate: is an organic compound with the molecular formula C11H21O5P and a molecular weight of 264.26 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a diethoxyphosphoryl group attached to an acetate backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate typically involves the reaction of cyclopropaneacetic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The cyclopropyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(diethoxyphosphoryl)acetate: Similar structure but lacks the cyclopropyl group.
Triethyl phosphonoacetate: Contains three ethoxy groups instead of two.
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate: Contains an acetoxy group in place of the cyclopropyl group.
Uniqueness
Ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C11H21O5P |
|---|---|
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
ethyl 2-cyclopropyl-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C11H21O5P/c1-4-14-11(12)10(9-7-8-9)17(13,15-5-2)16-6-3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
JEOCAFPCAKKNDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CC1)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


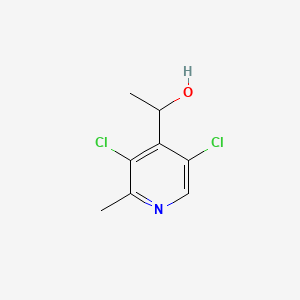
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
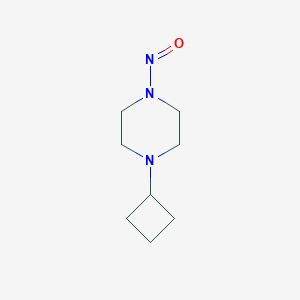

![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
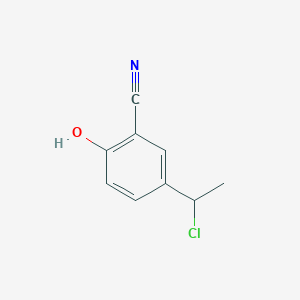
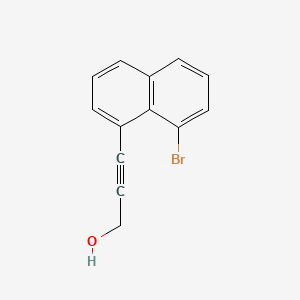


![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
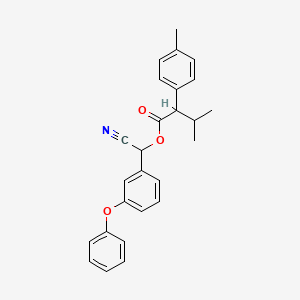

![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)

